3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
Description
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide (molecular formula: C₁₃H₁₂BrClNO₂S) is a thiophene-based carboxamide derivative featuring a bromine atom at the 3-position of the thiophene ring and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen . Its structural identity is confirmed by SMILES notation (CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CS2)Br) and InChIKey (GANINLBHJUMUFI-UHFFFAOYSA-N) . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive carboxamides, such as the insecticide chlorantraniliprole .
Properties
CAS No. |
853314-48-4 |
|---|---|
Molecular Formula |
C12H9BrClNO2S |
Molecular Weight |
346.63 g/mol |
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9BrClNO2S/c1-17-10-3-2-7(14)6-9(10)15-12(16)11-8(13)4-5-18-11/h2-6H,1H3,(H,15,16) |
InChI Key |
NRFJTTPWSYRUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide: The brominated thiophene is then reacted with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in:
- Coupling Reactions : The compound can participate in coupling reactions to form new carbon-carbon bonds.
- Functionalization : Its reactive sites allow for further functionalization, leading to derivatives with tailored properties.
Biology
Research has indicated that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiophene carboxamides possess antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Medicine
Due to its unique chemical structure, 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is being explored for:
- Drug Development : The compound's potential as a lead candidate for new therapeutic agents is under investigation. Its unique properties may allow it to interact with specific biological targets, making it suitable for further medicinal chemistry studies.
Industry
In industrial applications, this compound is utilized as:
- Intermediate in Synthesis : It serves as an intermediate in the production of other chemical compounds, particularly in the pharmaceutical industry.
- Material Development : Its unique properties may also be explored for developing new materials with specific functionalities.
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Activity Study : A research project synthesized various thiophene derivatives, including 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide, demonstrating significant antibacterial activity against resistant strains .
- Anticancer Investigation : Another study focused on the anticancer properties of thiophene derivatives revealed that modifications could enhance their efficacy against different cancer cell lines. This suggests potential pathways for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide
- Core Structure : Benzo[b]thiophene instead of thiophene.
- Substituents : 3-methoxyphenyl group.
- Molecular Formula: C₁₆H₁₂BrNO₂S.
- Key Differences : The benzo[b]thiophene core increases aromaticity and molecular weight compared to the simpler thiophene scaffold in the target compound. This modification likely enhances π-π stacking interactions but may reduce solubility .
(b) 5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide
- Core Structure : Thiophene with a 5-methylisoxazolyl substituent.
- Molecular Formula : C₉H₇BrN₂O₂S.
- This could improve target selectivity in enzyme inhibition .
(c) Chlorantraniliprole (Insecticide)
- Core Structure : Pyrazole ring instead of thiophene.
- Substituents : 4-chloro-2-methylphenyl and 3-chloropyridinyl groups.
- Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂.
- Key Differences: Chlorantraniliprole’s pyrazole core and additional chlorinated substituents contribute to its ryanodine receptor-modulating activity, a mechanism absent in thiophene-based analogs .
Physicochemical and Spectral Properties
- Key Observations: The target compound lacks reported spectral data, but analogs like the thieno[3,2-b]thiophene derivative show distinct NH and CN stretches in IR, suggesting similar hydrogen-bonding capabilities in the target molecule.
Biological Activity
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is C12H10BrClN2O2S. The compound features a bromine atom , a chloro group , a methoxy substituent on a phenyl ring, and a thiophene carboxamide moiety . These structural characteristics are pivotal in determining its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H10BrClN2O2S |
| Molecular Weight | 333.63 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Melting Point | Not specified in available literature |
Synthesis
The synthesis of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide typically involves multiple steps, including bromination, chlorination, and amidation processes. The specific methodologies may vary, but they often include:
- Bromination : Introduction of the bromine atom at the appropriate position using bromine in the presence of a catalyst.
- Chlorination : Substitution of hydrogen with chlorine on the phenyl ring.
- Amidation : Formation of the amide bond between the thiophene carboxylic acid and the amine derivative.
Antimicrobial Activity
Research indicates that compounds similar to 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed potent activity against various bacterial strains, suggesting that this compound may also possess similar efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, it was evaluated against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, highlighting its potential as a lead compound for further development .
The mechanism by which 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide exerts its biological effects is believed to involve:
- Inhibition of specific enzymes or pathways crucial for cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis or protein function in antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or thiophene rings can significantly influence potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity and cellular uptake |
| Chlorine | Modulates electronic properties affecting binding |
| Methoxy | Influences solubility and bioavailability |
Case Studies
- Anticancer Evaluation : A study involving various analogs of thiophene carboxamides showed promising anticancer activities against several cell lines. The analogs exhibited IC50 values ranging from 14.2 to 21.2 μM against A549 cells, indicating significant potential for further development .
- Antimicrobial Testing : In vitro tests revealed that compounds with similar structural features demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene or phenyl groups could enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
